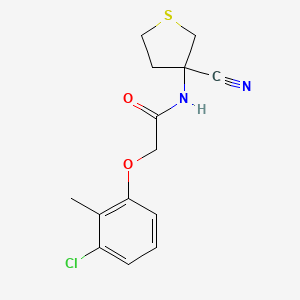![molecular formula C23H21N3O3S2 B2669882 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 391229-78-0](/img/structure/B2669882.png)
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide, also known as DMF-10, is a novel and potent small-molecule inhibitor of protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to many human diseases, including cancer, neurodegenerative disorders, and inflammation. Therefore, the development of CK2 inhibitors has been a major focus of drug discovery research in recent years.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Benzothiazole derivatives have been the focus of synthetic chemistry research due to their potential biological and pharmacological applications. Studies have developed methodologies for the synthesis of benzothiazole and its derivatives, emphasizing the efficiency and versatility of these synthetic routes. For instance, the iodine-promoted ring-opening methylation of benzothiazoles represents an efficient approach to constructing N-Me and S-Me bonds, highlighting the synthetic utility of benzothiazole scaffolds in creating bioactive molecules (Guo et al., 2021).
Biological and Pharmacological Applications
Benzothiazole derivatives have shown a wide range of biological activities, serving as key structural motifs in the development of novel therapeutic agents. For example, derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. Synthesis of novel fused imino pyrimido benzothiazole and its Schiff’s bases demonstrated potential anti-bacterial activities, indicating the pharmacological relevance of benzothiazole derivatives in designing new drug candidates (Kale and Mene, 2013).
Photodynamic Therapy and Anticancer Activity
Benzothiazole derivatives have also been investigated for their application in photodynamic therapy and as anticancer agents. The synthesis of zinc phthalocyanine substituted with benzothiazole derivative groups has demonstrated significant singlet oxygen quantum yield, highlighting its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Antioxidant Properties
The antioxidant potential of benzothiazole derivatives has been a subject of interest, with studies synthesizing novel compounds and evaluating their radical scavenging activities. This research underscores the role of benzothiazole derivatives in developing antioxidants, which could be beneficial in managing oxidative stress-related diseases (Ahmad et al., 2012).
Eigenschaften
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-16-9-14-20-21(15-16)30-23(25(20)2)24-22(27)17-10-12-19(13-11-17)31(28,29)26(3)18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRRJJRJVMUNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

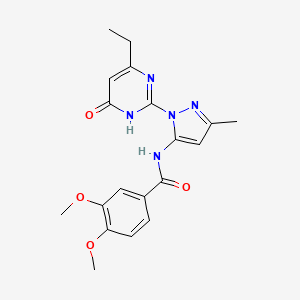
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2669801.png)
![2-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2669802.png)
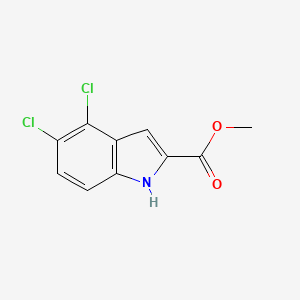

![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)
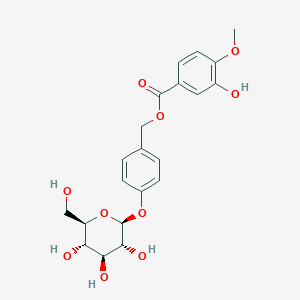
![N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2669809.png)
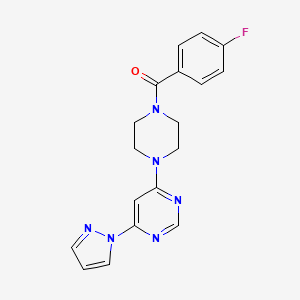
![2-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2669816.png)

![3-{[1-(1H-indole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669818.png)
